1-(2-Fluoroethyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the fluoroethyl group: This step might involve nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the pyrrolidine-1-carbonyl group: This can be done through acylation reactions using pyrrolidine and suitable acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluoroethyl halides for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The fluoroethyl group could enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine
- 1-(2-bromoethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine
Uniqueness
1-(2-fluoroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound potentially more effective in its applications.
Properties
Molecular Formula |
C10H15FN4O |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
[4-amino-1-(2-fluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H15FN4O/c11-3-6-15-7-8(12)9(13-15)10(16)14-4-1-2-5-14/h7H,1-6,12H2 |
InChI Key |
KWZILZNLDWNZAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C=C2N)CCF |
Origin of Product |
United States |
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